molecular formula C12H18N2O2S B189902 1-Benzyl-4-methanesulfonyl-piperazine CAS No. 118546-61-5

1-Benzyl-4-methanesulfonyl-piperazine

Cat. No. B189902
Key on ui cas rn: 118546-61-5
M. Wt: 254.35 g/mol
InChI Key: CKKQEWFEZNDPLJ-UHFFFAOYSA-N
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Patent
US08513235B2

Procedure details

To dichloromethane (50 ml) was added 1-benzylpiperazine (10.0 g, 56.73 mmol), methanesulfonyl chloride (4.4 ml, 56.85 mmol) was added under ice-cooling with stirring, and the mixture was stirred at the same temperature for 1 hr. The reaction mixture was diluted with 10% aqueous sodium carbonate solution, and extracted with dichloromethane. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give the title compound (9.58 g, yield 66%) as a pale-yellow solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
ClCCl.[CH2:4]([N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>C(=O)([O-])[O-].[Na+].[Na+]>[CH2:4]([N:11]1[CH2:16][CH2:15][N:14]([S:18]([CH3:17])(=[O:20])=[O:19])[CH2:13][CH2:12]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
4.4 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.58 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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